molecular formula C18H14O7 B12102653 Caffeic anhydride

Caffeic anhydride

Cat. No.: B12102653
M. Wt: 342.3 g/mol
InChI Key: QDPOOGQUCJJZAO-FCXRPNKRSA-N
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Description

Caffeic anhydride, also known as (2E)-3-(3,4-Dihydroxyphenyl)prop-2-enoic anhydride, is a phenolic compound derived from caffeic acid. It is a member of the hydroxycinnamic acid family and is known for its various biological activities. This compound is found in certain plants, such as Solanum sodomeum, and has been studied for its potential health benefits and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Caffeic anhydride can be synthesized through the reaction of caffeic acid with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a solvent like toluene. The process involves the formation of an intermediate, which then undergoes cyclization to form the anhydride .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratories can be scaled up with appropriate modifications. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Caffeic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alcohols or amines in the presence of a base or acid catalyst are employed.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Caffeic anhydride exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Caffeic anhydride is compared with other similar compounds, such as:

    Caffeic Acid: Both compounds share similar antioxidant and anti-inflammatory properties, but this compound has a more complex structure and potentially different biological activities.

    Ferulic Acid: Similar to caffeic acid, ferulic acid is another hydroxycinnamic acid with antioxidant properties. this compound may offer unique benefits due to its anhydride structure.

    Chlorogenic Acid: This compound is an ester of caffeic acid and quinic acid. .

Properties

Molecular Formula

C18H14O7

Molecular Weight

342.3 g/mol

IUPAC Name

[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C18H14O7/c19-13-5-1-11(9-15(13)21)3-7-17(23)25-18(24)8-4-12-2-6-14(20)16(22)10-12/h1-10,19-22H/b7-3+,8-4+

InChI Key

QDPOOGQUCJJZAO-FCXRPNKRSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Origin of Product

United States

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